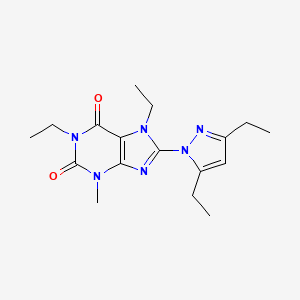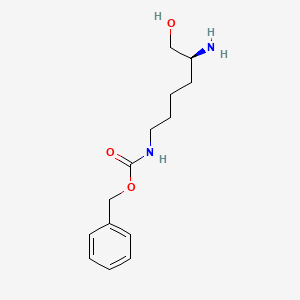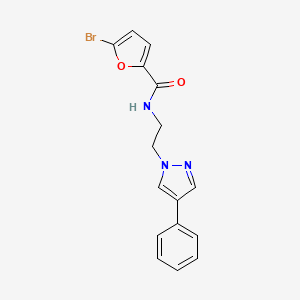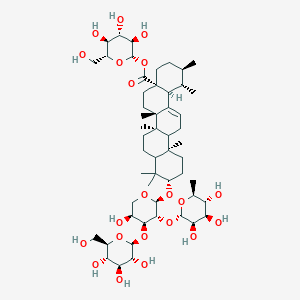![molecular formula C12H22N2O3S B2411973 (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide CAS No. 2411323-60-7](/img/structure/B2411973.png)
(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been investigated as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide is not fully understood. However, it has been proposed to act through the inhibition of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to exhibit anti-inflammatory and analgesic activities in animal models. Furthermore, it has been investigated for its potential to inhibit protein kinases, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit protein kinases, and its reported biochemical and physiological effects. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for the research of (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its mechanism of action and its potential to inhibit protein kinases. Additionally, further studies are needed to determine its toxicity and safety profile in vivo.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide involves the reaction of N-(1-methylsulfonylcyclopropyl)ethylamine with acryloyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to obtain the final product. This method has been reported to yield the compound in good to excellent yields.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-10(12(7-8-12)18(4,16)17)13-11(15)6-5-9-14(2)3/h5-6,10H,7-9H2,1-4H3,(H,13,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFXKRFRYTKJV-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)S(=O)(=O)C)NC(=O)C=CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1(CC1)S(=O)(=O)C)NC(=O)/C=C/CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)

![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)